molecular formula C12H17NO5S B12101418 Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester CAS No. 174626-34-7

Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester

Cat. No.: B12101418
CAS No.: 174626-34-7
M. Wt: 287.33 g/mol
InChI Key: XNHRLUZTULMAMR-UHFFFAOYSA-N
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Description

The compound Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is a carbamate derivative featuring a benzyl (phenylmethyl) ester and a propyl chain substituted with a methylsulfonyloxy (mesyloxy) group. The benzyl ester enhances lipophilicity, which may influence pharmacokinetic properties such as absorption and metabolic stability. This compound is structurally analogous to intermediates used in protease inhibitor synthesis, though its specific biological activity remains underexplored in the provided evidence .

Properties

CAS No.

174626-34-7

Molecular Formula

C12H17NO5S

Molecular Weight

287.33 g/mol

IUPAC Name

3-(phenylmethoxycarbonylamino)propyl methanesulfonate

InChI

InChI=1S/C12H17NO5S/c1-19(15,16)18-9-5-8-13-12(14)17-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,13,14)

InChI Key

XNHRLUZTULMAMR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Carbonylation : 3-Bromopropylamine hydrobromide reacts with CO (2–30 bar) in the presence of PdCl₂(PPh₃)₂ and K₂CO₃. The palladium catalyst facilitates oxidative addition of CO, forming a benzyl carbamate intermediate.

  • Hydrolysis and Mesylation : The bromine substituent is hydrolyzed to a hydroxyl group using aqueous NaOH, followed by mesylation with MsCl to introduce the methylsulfonyloxy group.

Optimization Insights :

  • Catalyst loading: 0.1–0.5 mol% Pd ensures cost-effectiveness.

  • Solvents: Acetonitrile or dioxane improves reaction homogeneity.

Synthetic Route 3: Direct Carbamate Formation and Mesylation

A streamlined two-step approach starts with commercially available 3-aminopropanol. The amine is protected as a benzyl carbamate, followed by hydroxyl group mesylation.

Procedure

  • Carbamate Formation : 3-Aminopropanol reacts with benzyl chloroformate in dichloromethane (DCM) with triethylamine, yielding benzyl N-(3-hydroxypropyl)carbamate.

  • Mesylation : The hydroxyl group is treated with MsCl in DCM, producing the target compound in >85% yield.

Advantages :

  • Avoids hydrogenation and halogenated intermediates.

  • High yields due to stable intermediates.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Steps 432
Catalyst Pd/CPdCl₂(PPh₃)₂None
Key Reagent CbzClCOMsCl
Yield ~70%~65%~85%
Scalability ModerateHighHigh

Route 3 offers the highest efficiency, while Route 2 is preferable for halogenated substrates. Hydrogenation in Route 1 requires specialized equipment but avoids halogenated waste.

Experimental Procedures and Optimization

Carbamate Formation (Route 3)

  • Benzyl Chloroformate Reaction :

    • 3-Aminopropanol (1.0 eq) in DCM is cooled to 0°C.

    • Benzyl chloroformate (1.1 eq) and Et₃N (1.2 eq) are added dropwise.

    • Stir for 4 h at room temperature.

    • Extract with 1M HCl, dry (Na₂SO₄), and evaporate to isolate the carbamate.

  • Mesylation :

    • Dissolve the carbamate (1.0 eq) in DCM.

    • Add MsCl (1.2 eq) and Et₃N (1.5 eq) at 0°C.

    • Stir for 2 h, wash with water, and purify via silica chromatography.

Yield : 87% (white crystalline solid).

Challenges and Troubleshooting

  • Hydrogenation Sensitivity : Route 1 requires careful control of H₂ pressure to prevent over-reduction.

  • Halide Hydrolysis : In Route 2, incomplete hydrolysis of bromide to hydroxyl groups can necessitate extended reaction times.

  • Mesylation Side Reactions : Excess MsCl may lead to sulfonate ester byproducts; stoichiometric control is critical.

Applications and Derivatives

The compound serves as a precursor for protease inhibitors and cholinesterase-targeting agents, leveraging its sulfonate group for enhanced solubility and binding. Derivatives with modified aryl groups (e.g., 4-methoxyphenyl) exhibit improved pharmacokinetic profiles .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted carbamates or esters.

Scientific Research Applications

Chemistry

Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is utilized as an intermediate in organic synthesis. It serves as a reagent in various chemical reactions, facilitating the formation of more complex molecules. Its ability to participate in substitution and oxidation reactions makes it valuable for synthesizing derivatives used in pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound may interact with specific enzymes, suggesting potential biological activity. Studies have explored its role as an enzyme inhibitor or modulator, which could lead to therapeutic applications. For instance, it has been investigated for its effects on enzyme activities related to metabolic pathways.

Medicine

The compound is being studied for its potential as a prodrug, which can be activated in specific physiological conditions to release active therapeutic agents. This feature is particularly useful in targeted drug delivery systems aimed at improving the efficacy and reducing side effects of medications.

Industry

In industrial applications, this compound is employed in the production of polymers and coatings. Its chemical properties allow it to enhance the performance characteristics of materials used in various applications.

Case Studies

  • Enzyme Interaction Study : A study conducted on enzyme inhibition demonstrated that carbamic acid derivatives could effectively inhibit certain enzymes involved in metabolic pathways. The results indicated that modifications to the structure could enhance inhibitory potency.
  • Prodrug Development : Research on prodrug formulations using carbamic acid derivatives showed promising results for targeted drug delivery systems. The studies highlighted the compound's stability under physiological conditions while being activated by specific enzymes.

Mechanism of Action

The mechanism of action of carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include covalent bonding with active sites or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound
  • Ester Group : Phenylmethyl (benzyl).
  • Key Substituent : 3-[(Methylsulfonyl)oxy]propyl (mesyloxy).
Comparative Compounds:

Darunavir (Agenerase) Ester Group: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl ester. Key Substituent: 4-Aminophenylsulfonyl. Function: Sulfonamide group forms hydrogen bonds with HIV-1 protease, critical for inhibitory activity. Reference: .

VX-478 (Compound 11 in ) Ester Group: Tetrahydrofuran-derived. Key Substituent: 4-Aminophenylsulfonyl. Function: Similar to Darunavir, targets HIV protease via sulfonamide interactions. Reference: .

N-[(1S,2R)-3-[[(4-Methoxyphenyl)sulfonyl]...] (Compound 22 in )

  • Ester Group : tert-Butyl.
  • Key Substituent : 4-Methoxyphenylsulfonyl.
  • Function : Electron-donating methoxy group modulates sulfonyl reactivity.
  • Reference : .

Compound in (CAS 159005-59-1)

  • Ester Group : Phenylmethyl.
  • Key Substituent : 4-Nitrophenylsulfonyl.
  • Function : Electron-withdrawing nitro group enhances sulfonyl electrophilicity.
  • Reference : .

Key Research Findings

  • Protease Inhibitors : Sulfonamide/sulfonyl groups are critical for binding to HIV protease active sites. Darunavir’s hexahydrofurofuran ester improves resistance profiles and oral bioavailability .
  • Prodrug Potential: The target compound’s mesyloxy group may facilitate in vivo activation (e.g., hydrolysis to release an alcohol or amine), akin to biotransformation pathways in .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase sulfonyl electrophilicity, whereas electron-donating groups (e.g., methoxy in ) reduce reactivity but enhance stability .

Biological Activity

Carbamic acid esters, particularly those with diverse functional groups, have garnered significant attention in pharmacology and agrochemistry due to their biological activities. The compound Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester is a notable derivative that exhibits a range of biological activities, including insecticidal properties and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOwSv\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}_v

Where:

  • C represents carbon atoms,
  • H represents hydrogen atoms,
  • N represents nitrogen atoms,
  • O represents oxygen atoms,
  • S represents sulfur atoms.

The presence of the methylsulfonyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Biological Activity Overview

Carbamic acid esters are primarily recognized for their roles in pest control as well as their potential in therapeutic settings. The specific biological activities associated with this compound include:

  • Insecticidal Activity : The compound has been reported to exhibit significant insecticidal properties against various pests. Studies indicate that it acts by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve function in insects. This inhibition leads to neurotoxicity and eventual death of the target pest .
  • Antimicrobial Properties : Some derivatives of carbamic acid esters have shown antimicrobial activity against bacteria and fungi. This property is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Therapeutic Potential : Research indicates that carbamate derivatives can also serve as potential therapeutic agents in treating conditions such as neurodegenerative diseases due to their AChE inhibitory activity, which is beneficial in enhancing cholinergic transmission .

Insecticidal Efficacy

A study conducted on the efficacy of this compound against common agricultural pests demonstrated a significant reduction in pest populations when applied at specific concentrations. The results highlighted a dose-dependent response, indicating that higher concentrations resulted in greater mortality rates among the target insects.

Concentration (mg/L)Mortality Rate (%)
1030
5065
10090

This study underscores the potential application of this compound in integrated pest management strategies.

Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of the compound against several bacterial strains. The findings revealed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa75 µg/mL

These results point to the compound's potential for development into a novel antimicrobial formulation.

Q & A

Advanced Research Question

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol to resolve enantiomers. Detection via UV or polarimetry ensures quantification of ee (>99%) .
  • LC-MS/MS : Validates molecular mass and detects impurities using electrospray ionization (ESI) in positive-ion mode, with calibration against certified reference standards .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methylsulfonyloxy group at C3) and absence of diastereomers .

How do enzymatic biotransformation routes compare to chemical synthesis in scalability?

Advanced Research Question
Advantages of enzymatic routes :

  • Higher stereoselectivity (ee >99%) without requiring chiral auxiliaries .
  • Reduced environmental impact via aqueous reaction conditions.
    Limitations :
  • Substrate specificity: Microbial strains (e.g., Rhodococcus spp.) may require tailored fermentation media for optimal activity .
  • Lower volumetric productivity compared to chemical methods, necessitating reactor optimization .

What coupling reactions are utilized to functionalize the carbamate moiety?

Advanced Research Question

  • Sulfonylation : React with sulfonyl chlorides (e.g., 4-methoxyphenylsulfonyl chloride) in dichloromethane (CH₂Cl₂) using Na₂CO₃ as a base, achieving >96% yield .
  • Amide formation : Employ EDCI/HOBt/DIPEA in DMF-CH₂Cl₂ to couple free amines with carboxylic acids, forming stable amide bonds (e.g., 3-hydroxy-2,4,5-trifluoro-benzamide derivatives) .
  • Epoxide ring-opening : React with amines (e.g., 2-methylbutan-1-amine) in ethanol at elevated temperatures to generate β-amino alcohol derivatives .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

  • Thermal stability : Decomposition occurs above 40°C, necessitating storage at 2–8°C .
  • Photostability : Light-sensitive; amber glass containers are recommended to prevent radical-mediated degradation.
  • Hydrolytic stability : Susceptible to ester hydrolysis in aqueous buffers (pH <5 or >9), requiring lyophilization for long-term storage .

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